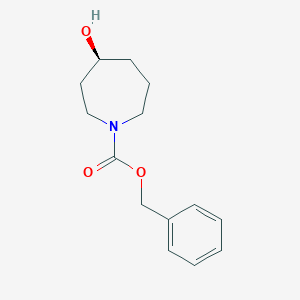

(4S)-N-Cbz-4-hydroxy-azepane

Description

Significance of Heterocyclic Rings in Synthetic Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry. jwpharmlab.comsigmaaldrich.comamadischem.com Their unique structural and electronic properties make them indispensable building blocks in the synthesis of a vast range of molecules, including pharmaceuticals, agrochemicals, and materials. amadischem.commolcore.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts distinct reactivity and physicochemical characteristics that are often crucial for biological activity. sigmaaldrich.comamadischem.com Consequently, heterocyclic chemistry is a cornerstone of drug discovery and development, with a significant percentage of approved drugs featuring these ring systems. jwpharmlab.comsigmaaldrich.com Chemists utilize various strategies, such as cyclization reactions and transition metal-catalyzed processes, to construct and functionalize these vital molecular frameworks. amadischem.com

The Azepane Core as a Privileged Structure in Chemical Biology Research

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is an increasingly important scaffold in medicinal and chemical biology research. wikipedia.org Although less common in nature than five- or six-membered rings, the azepane motif is found in several bioactive natural products and is considered a promising structure for drug discovery. bldpharm.comresearchgate.net Its seven-membered ring provides a flexible, three-dimensional structure that can effectively present substituents for interaction with biological targets. ntu.edu.sg This conformational flexibility is a key attribute, offering the potential to design potent and selective inhibitors for various enzymes and receptors. ntu.edu.sg The strategic incorporation of the azepane core can lead to novel chemical entities with improved properties, making it a valuable tool for exploring new chemical space in the pursuit of therapeutic agents. researchgate.net

Overview of N-Protected Hydroxyazepanes as Versatile Intermediates

In the synthesis of complex molecules containing the azepane scaffold, N-protected hydroxyazepanes serve as highly versatile intermediates. ontosight.ai The nitrogen atom is typically protected to prevent unwanted side reactions during subsequent synthetic transformations. Common protecting groups include tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz). The Cbz group, as seen in (4S)-N-Cbz-4-hydroxy-azepane, is stable and effective in protecting the amine functionality.

The hydroxyl group, particularly when positioned at the C-4 position, provides a crucial handle for further functionalization. This allows for the introduction of diverse chemical moieties through reactions such as esterification, etherification, or oxidation followed by reductive amination. Recent chemoenzymatic, one-pot synthesis routes have been developed for producing chiral N-Boc-protected 4-hydroxyazepanes, highlighting their importance as building blocks. ontosight.aichembk.com These intermediates are frequently used in the synthesis of pharmacologically active compounds, including kinase inhibitors. ontosight.ai

Stereochemical Importance of the (4S)-Configuration in Molecular Design

Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like enzymes and receptors. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit significant differences in their biological activity, pharmacokinetics, and toxicology.

The specific (4S)-configuration of this compound refers to the defined spatial arrangement of the hydroxyl group at the fourth carbon atom of the azepane ring. This precise stereochemistry is vital because biological systems are inherently chiral, and interactions at the molecular level are highly stereoselective. For instance, in the development of antihypertensive drugs based on proline derivatives, the stereochemistry of the substituents was crucial for inhibitory activity against the target enzyme. Similarly, for many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, controlling the stereochemistry, as in the synthesis of the (4S) enantiomer, is essential for creating potent and selective therapeutic agents and for understanding structure-activity relationships.

Research Landscape and Emerging Trends for Functionalized Azepanes

The development of new synthetic methods to access functionalized azepanes is an active area of research, driven by the therapeutic potential of this scaffold. wikipedia.org Traditional methods for constructing seven-membered rings have often been hindered by slow cyclization kinetics. wikipedia.org To overcome these challenges, modern synthetic strategies are being explored.

One significant trend is the use of transition metal-catalyzed cross-coupling reactions to directly functionalize the azepane core. researchgate.net Palladium-mediated reactions, for example, have been successfully employed to introduce alkenyl, alkynyl, and aryl groups at various positions on the ring under mild conditions. researchgate.net Another innovative approach involves the dearomative ring expansion of more readily available aromatic precursors, such as nitroarenes, to generate highly substituted azepanes in a few steps. These advanced methods provide efficient access to a diverse range of azepane derivatives with unique substitution patterns, which are crucial for building libraries of compounds for drug discovery and chemical biology. ntu.edu.sg

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1292324-55-0 | jwpharmlab.comamadischem.com |

| Molecular Formula | C₁₄H₁₉NO₃ | jwpharmlab.com |

| Molecular Weight | 249.31 g/mol | jwpharmlab.com |

| IUPAC Name | Benzyl (B1604629) (4S)-4-hydroxyazepane-1-carboxylate | researchgate.net |

| Purity | Typically ≥97% | molcore.com |

| Physical Form | Not specified, though related compounds are liquid or solid | sigmaaldrich.com |

Table 2: Related Azepane Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| (4R)-N-Cbz-4-hydroxy-azepane | 1017575-76-6 | C₁₄H₁₉NO₃ | 249.30 | (R)-enantiomer |

| (4S)-1-Boc-4-hydroxy-azepane | 1174020-38-2 | C₁₁H₂₁NO₃ | 215.29 | N-Boc protecting group |

| Azepane | 111-49-9 | C₆H₁₃N | 99.18 | Unsubstituted parent ring |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (4S)-4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXUQWPNVHGPQC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Enantioselective Synthesis of 4s N Cbz 4 Hydroxy Azepane

Retrosynthetic Analysis for the Azepane Core and Chiral Induction

Retrosynthetic analysis is a method used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For (4S)-N-Cbz-4-hydroxy-azepane, the analysis begins by identifying the key structural features: the N-Cbz protecting group, the seven-membered azepane ring, and the chiral hydroxyl group at the 4-position.

The most straightforward initial disconnection is the removal of the carbobenzyloxy (Cbz) group from the nitrogen atom. This is a standard protecting group strategy, and its installation is typically a high-yielding final step from a chiral 4-hydroxy-azepane intermediate.

The next critical disconnection involves the formation of the C4-O bond of the alcohol. This points to a precursor molecule, N-protected azepan-4-one (B24970). The central challenge of the synthesis is then reduced to the enantioselective reduction of the ketone to the desired (S)-alcohol. This transformation is the key step for inducing chirality in the molecule.

Further disconnection of the azepane ring itself can be envisioned through several pathways, such as ring-closing metathesis (RCM) of a suitable amino-diene precursor or intramolecular cyclization of a linear amino-aldehyde or amino-halide. However, the most common and convergent approach focuses on the asymmetric functionalization of a pre-formed cyclic ketone. This strategy simplifies the problem to controlling the stereochemistry of a single reaction on a readily accessible prochiral substrate.

Asymmetric Synthesis Methodologies for 4-Hydroxyazepanes

The synthesis of enantiomerically pure 4-hydroxyazepanes, the core of the target molecule, can be achieved through several distinct asymmetric methodologies. These methods are designed to control the three-dimensional arrangement of atoms, ensuring the formation of the desired (4S)-enantiomer.

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliary-mediated synthesis involves temporarily attaching a chiral molecule to the substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, leaving the product with the intended stereochemistry. While widely used for the synthesis of five- and six-membered N-heterocycles, its application to azepanes is less common but conceptually feasible. researchgate.netpwr.edu.pl

In a hypothetical approach for this compound, a chiral auxiliary, such as one derived from a natural amino acid like proline, could be attached to the nitrogen of the azepane ring. pwr.edu.pl This auxiliary would then sterically hinder one face of the ketone in a subsequent reduction step, forcing the hydride reagent to attack from the opposite face, thereby creating the desired alcohol stereocenter. The choice of auxiliary and reaction conditions is critical to achieving high diastereoselectivity. Once the hydroxyl group is installed, the auxiliary would be cleaved and replaced with the Cbz group. This method's main drawback is the need for additional steps to attach and remove the auxiliary. nih.gov

Enantioselective Catalysis in Azepane Ring Formation

Catalytic methods offer a more efficient and atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the enantiopure product. univpancasila.ac.idnih.gov

One of the most powerful and widely used methods for the enantioselective synthesis of chiral alcohols is the transition metal-catalyzed asymmetric hydrogenation of prochiral ketones. mdpi.com This reaction uses molecular hydrogen as the reductant and is known for its high efficiency and enantioselectivity. thieme-connect.comresearchgate.net The precursor, N-Cbz-azepan-4-one, is an ideal substrate for this transformation.

The process typically employs chiral catalysts based on transition metals like iridium, ruthenium, or rhodium, complexed with chiral ligands. For cyclic ketones, iridium catalysts with multidentate P,N,O-type ligands have shown particular promise, affording high activity and excellent enantioselectivities (e.e.). mdpi.com The catalyst creates a chiral environment around the ketone's carbonyl group, forcing the hydrogen to add to one specific face, leading to the formation of one enantiomer over the other.

| Catalyst Type | Metal | Typical Ligand Family | Substrate | e.e. (%) | Reference |

| Asymmetric Hydrogenation | Iridium | f-Amphol (P,N,OH) | Cyclic Ketones | >99 | mdpi.com |

| Asymmetric Hydrogenation | Iridium | Alkane-diyl (P,N,O) | Prochiral Ketones | up to 99 | mdpi.com |

| Asymmetric Hydrogenation | Ruthenium | BINAP-type | Cyclic Ketones | High | thieme-connect.com |

This table presents representative data for the asymmetric hydrogenation of cyclic ketones, which is applicable to the synthesis of this compound.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. rsc.org This field has emerged as a powerful alternative to metal-based catalysis, avoiding potential metal contamination of the final product.

For the synthesis of chiral 4-hydroxyazepanes, one organocatalytic strategy involves a domino reaction. For instance, a conceptually novel annulation of α-ketoamides with enals, catalyzed by a chiral secondary amine (like a prolinol derivative), can create oxygen-bridged azepanes with high diastereo- and enantioselectivity. rsc.org These bridged systems can then be selectively transformed into optically active azepanol derivatives.

Another advanced strategy is the direct, site-selective C(sp³)–H hydroxylation. nih.gov While challenging, amine-based organocatalysts have been developed that can direct the hydroxylation of remote C-H bonds in the presence of an oxidant. By selecting an appropriate amine catalyst and reaction solvent like hexafluoroisopropanol (HFIP), it is possible to deactivate more reactive sites and promote hydroxylation at a specific position on the aliphatic chain, offering a potential route to introduce the hydroxyl group directly onto the azepane ring. nih.gov

| Catalytic Strategy | Catalyst Type | Key Transformation | e.e. (%) | Reference |

| Domino Reaction | Chiral Amine | Annulation of α-ketoamides and enals | High | rsc.org |

| C-H Hydroxylation | Azocane Derivative | Remote C(sp³)–H hydroxylation | N/A (site-selectivity) | nih.gov |

| β-Hydroxylation | N-Heterocyclic Carbene | β-Hydroxylation of enals | High | nih.govacs.org |

This table summarizes organocatalytic strategies that can be applied or adapted for the synthesis of chiral hydroxyazepanes.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly processes. Enzymes, as natural catalysts, often exhibit exceptional stereoselectivity under mild conditions.

A prominent chemoenzymatic route to chiral hydroxyazepanes involves a one-pot photoenzymatic process. researcher.lifeacs.org This method combines a photochemical oxyfunctionalization step, which introduces a carbonyl group at the 4-position of an N-protected azepane, with a subsequent stereoselective enzymatic reduction. A ketoreductase (KRED) enzyme is used to reduce the intermediate azepan-4-one to the corresponding (S)- or (R)-alcohol with very high enantiomeric excess (>99%). researcher.lifeacs.org By selecting the appropriate KRED, either enantiomer of the hydroxy-azepane can be accessed.

Another biocatalytic approach uses imine reductases (IREDs) or monoamine oxidases (MAOs) for the asymmetric synthesis of chiral azepanes, which can then be further functionalized. researchgate.netnih.govacs.org These enzymatic systems provide direct access to the chiral amine core, which can be elaborated into the desired target molecule.

| Enzyme Class | Transformation | Substrate | Product | Conversion/e.e. (%) | Reference |

| Ketoreductase (KRED) | Carbonyl Reduction | N-Boc-azepan-4-one | (S)-N-Boc-4-hydroxy-azepane | up to 90% / >99% e.e. | researcher.lifeacs.org |

| Imine Reductase (IRED) | Reductive Amination | Cyclic Imines | Chiral Azepanes | High | researchgate.netnih.gov |

This table highlights chemoenzymatic methods reported for the synthesis of chiral 4-hydroxyazepanes and related structures.

Enzyme-Catalyzed Kinetic Resolution of Racemic Precursors

Enzyme-catalyzed kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. rsc.orgnih.gov This process relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the product. rsc.orgunipd.it

In the context of this compound synthesis, a racemic precursor, such as N-Cbz-4-hydroxy-azepane, can be subjected to enzymatic acylation. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity. unipd.itnih.gov For instance, Novozyme 435, an immobilized Candida antarctica lipase (B570770) B, has been successfully used in the kinetic resolution of N-protected tetrahydro-1H-benzo[b]azepin-5-ols, achieving excellent yields and high enantiomeric excess (ee). researchgate.net The enzyme selectively acylates one enantiomer, leaving the other enantiomer, in this case, the desired this compound, unreacted and in high enantiomeric purity. researchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.govd-nb.info

| Enzyme | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |

| Novozyme 435 | Racemic N-Cbz-tetrahydro-1H-benzo[b]azepin-5-ol | Vinyl 2-chloroacetate | (S)-alcohol and (R)-ester | up to 98% | >200 | researchgate.net |

| Pseudomonas fluorescens Lipase | Racemic Morita-Baylis-Hillman acetates | - | Corresponding alcohol | High | Good | d-nb.info |

| Candida antarctica Lipase B (CAL-B) | Racemic 3-hydroxy-4-tosyloxybutanenitrile | - | (S)-alcohol and (R)-acetate | >99% | - | nih.gov |

Biocatalytic Aldol (B89426) Additions and Reductive Amination Sequences

Biocatalytic aldol additions and reductive amination sequences represent powerful one-pot strategies for the asymmetric synthesis of chiral amines and alcohols. acs.orgresearchgate.net These methods combine the C-C bond-forming prowess of aldolases with the stereoselective amine-installing capability of amine dehydrogenases (AmDHs) or imine reductases (IREDs). rsc.org

The synthesis can commence with a biocatalytic aldol addition to create a key intermediate with the desired stereochemistry at the hydroxyl group. csic.es For instance, fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) has been used to catalyze the aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal. researchgate.net This is followed by a reductive amination step. Imine reductases (IREDs) are particularly useful for the reduction of cyclic imines, which are often more stable in aqueous reaction media. rsc.org Engineered IREDs have shown broad substrate scope and high stereoselectivity in the synthesis of chiral amines. researchgate.netacs.org This chemoenzymatic cascade approach allows for the construction of complex chiral molecules like hydroxylated azepanes from simple, achiral starting materials in a highly efficient and atom-economical manner. acs.orgnottingham.ac.uk

A one-pot photoenzymatic synthesis has also been reported for N-Boc-4-amino/hydroxy-azepane, demonstrating conversions of up to 80% and greater than 99% enantiomeric excess. acs.org This method combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step. acs.orgacs.org

| Enzyme/Catalyst | Reaction Type | Substrate(s) | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Fructose-6-phosphate aldolase (FSA) | Aldol Addition | Dihydroxyacetone, Cbz-N-3-aminopropanal | D-fagomine precursor | - | - | researchgate.net |

| Imine Reductase (IRED) | Reductive Amination | Cyclic imines | Chiral amines | Good conversions | Excellent | researchgate.netbohrium.com |

| Photochemical/Enzymatic Cascade | Oxyfunctionalization/Reductive Amination | N-Boc-azepane | N-Boc-4-amino/hydroxy-azepane | up to 80% | >99% | acs.org |

Lipase-Mediated Esterification for Enantiomeric Separation

Lipase-mediated esterification is a cornerstone of enzymatic kinetic resolution for separating enantiomers of chiral alcohols. nih.govscielo.br This technique leverages the enantioselectivity of lipases to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. nih.govresearchgate.net

In the synthesis of this compound, a racemic mixture of N-Cbz-4-hydroxy-azepane can be subjected to esterification catalyzed by a lipase, such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. researchgate.netsemanticscholar.org The lipase will selectively catalyze the esterification of the (R)-enantiomer, leaving the desired (S)-enantiomer, this compound, unreacted. The choice of acyl donor and solvent can significantly impact the reaction's efficiency and selectivity. nih.gov This method has been successfully applied to resolve various cyclic amino alcohols, achieving high enantiomeric excess for both the acylated product and the remaining alcohol. researchgate.net

Ring-Closing Metathesis (RCM) Approaches to Azepane Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including the azepane scaffold. beilstein-journals.orgresearchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethylene. nih.gov

Substrate Design for Stereoselective RCM

The design of the diene substrate is crucial for achieving high stereoselectivity in RCM. For the synthesis of chiral azepanes, the starting material is typically a chiral, acyclic amine containing two terminal alkene moieties. The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor. beilstein-journals.org

To synthesize this compound, a suitable precursor would be an N-Cbz protected amino diene with a stereodefined hydroxyl group. The strategic placement of substituents on the diene chain can influence the conformational preferences of the molecule, thereby directing the stereochemical outcome of the RCM reaction. The protecting group on the nitrogen atom, such as the Cbz group, is important as it can prevent catalyst deactivation by the basic amine. beilstein-journals.org

Catalyst Selection and Reaction Optimization in Azepane Formation

The choice of catalyst and the optimization of reaction conditions are critical for the successful RCM synthesis of azepanes. acs.orgresearchgate.net Grubbs' first and second-generation catalysts, as well as Hoveyda-Grubbs catalysts, are commonly used for this transformation. acs.orgresearchgate.net The second-generation catalysts are generally more active and tolerant of functional groups. nih.gov

For the formation of the seven-membered azepane ring, reaction conditions such as solvent, temperature, and catalyst loading need to be carefully optimized. acs.orgresearchgate.net Toluene (B28343) is often a suitable solvent for these reactions. acs.org Catalyst loading can typically be in the range of 3-5 mol%. acs.org Studies have shown that for the synthesis of a 1-tosyl-2,3,6,7-tetrahydro-1H-azepine, a yield of 82% could be achieved with just 1 mol% of a specific ruthenium catalyst. nih.gov Optimization of these parameters is essential to maximize the yield and purity of the desired azepane product. acs.orgresearchgate.net

| Catalyst | Substrate | Solvent | Catalyst Loading | Yield | Reference |

| Grubbs II | Diallylated product 3a | Toluene | 3 mol % | 98% | acs.org |

| Grubbs I | Diallylated product 3a | Dichloromethane | 5 mol % | 87% | acs.org |

| Ru9BARF | Compound 15 | - | 1 mol % | 82% | nih.gov |

Stereoselective Hydroxy Group Introduction and Azepane Ring Formation

The stereoselective introduction of the hydroxyl group is a critical step in the synthesis of this compound. acs.org This can be achieved through various methods, including asymmetric dihydroxylation of an unsaturated azepane precursor or by starting from a chiral pool material where the stereocenter is already defined.

One elegant approach involves an osmium-catalyzed tethered aminohydroxylation reaction. acs.orgnih.govresearchgate.net This method allows for the regio- and stereocontrolled formation of a new C-N bond. Subsequent intramolecular reductive amination can then afford the desired hydroxylated azepane. acs.orgnih.gov For instance, a d-mannose-derived aldehyde can be converted to an allylic alcohol, which then undergoes tethered aminohydroxylation to install the nitrogen and hydroxyl groups with high stereoselectivity. acs.orgnih.gov The final azepane ring is then formed via intramolecular reductive amination. acs.orgnih.gov This strategy highlights the power of combining modern synthetic methods to achieve complex molecular architectures with precise stereochemical control.

Another strategy involves the use of a chiral N-acyliminium ion derived from a chiral starting material like (R)-4-hydroxypiperidin-2-one. Nucleophilic addition to this intermediate can set the stereochemistry, which can then be further manipulated to achieve the desired azepane structure.

Protective Group Strategies for the Nitrogen Atom

In the multi-step synthesis of complex molecules such as this compound, the strategic protection of reactive functional groups is a cornerstone of success. Functional groups like amines can interfere with reactions occurring elsewhere in the molecule, which can negatively impact yields and selectivity. bham.ac.uk The nitrogen atom in the azepane ring is both nucleophilic and basic, necessitating the use of a protecting group to mask its reactivity during various synthetic transformations. This strategy prevents unwanted side reactions and allows for the controlled manipulation of other parts of the molecule. beilstein-journals.org

The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and straightforward to remove when its purpose is served, preferably without affecting other functional groups. bham.ac.uk For the synthesis of this compound, the Carbobenzyloxy (Cbz) group is a commonly employed and effective choice for nitrogen protection. nottingham.ac.uknumberanalytics.com

Carbobenzyloxy (Cbz) Group Installation and Its Role

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in the chemistry of amino acids, peptides, and other small organic molecules like amino alcohols. nottingham.ac.uk Its popularity stems from its straightforward installation, stability, and well-established removal methods. numberanalytics.com

Installation: The Cbz group is typically installed by reacting the free amine of a precursor, such as 4-hydroxy-azepane, with benzyl (B1604629) chloroformate (Cbz-Cl). nottingham.ac.uk The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nottingham.ac.uk Common bases used for this purpose include sodium bicarbonate in an aqueous medium. The reaction proceeds efficiently, often at room temperature, to yield the stable N-Cbz protected azepane intermediate.

Role of the Cbz Group: The primary role of the Cbz group is to decrease the nucleophilicity and basicity of the nitrogen atom. bham.ac.uk This is achieved through the electronic effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. This deactivation prevents the amine from participating in undesired reactions during subsequent synthetic steps, such as oxidation or acylation intended for other functional groups like the hydroxyl group at the C4 position.

The Cbz group is known for its robustness and stability under a variety of conditions that might be used to modify other parts of the molecule. However, it can be cleaved under specific, controlled conditions, most commonly through catalytic hydrogenolysis. researchgate.netresearchgate.net This process, often employing a palladium-on-carbon (Pd/C) catalyst and a source of hydrogen, regenerates the free amine while producing toluene and carbon dioxide as byproducts. researchgate.netresearchgate.net The stability of the Cbz group to many reagents, coupled with its specific cleavage conditions, makes it a valuable tool in complex synthetic sequences. organic-chemistry.org In the context of synthesizing this compound, Cbz protection provides a stable intermediate that facilitates purification and subsequent synthetic modifications.

Table 1: Installation of the Carbobenzyloxy (Cbz) Group

| Reagent | Base | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Aqueous/Organic | Ambient temperature, stirring | High-yield formation of the N-Cbz protected amine | nottingham.ac.uk |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Amine base (e.g., Triethylamine) | Aprotic solvent (e.g., DCM, THF) | Room temperature | Forms N-Cbz protected amine; avoids HCl byproduct | nottingham.ac.uk |

Orthogonal Protection Strategies for Multi-Functionalized Systems

The synthesis of complex molecules often requires the protection of multiple, distinct functional groups. bham.ac.uk Orthogonal protection is a sophisticated strategy that employs several different protecting groups within the same molecule, each of which can be removed under a unique set of conditions without affecting the others. numberanalytics.comfiveable.me This approach allows for the selective deprotection and modification of one functional group while the others remain masked, providing precise control over the synthetic route. fiveable.me

In the context of synthesizing derivatives of this compound, which contains both a secondary amine and a hydroxyl group, an orthogonal strategy is highly advantageous. While the nitrogen is protected as a Cbz carbamate (B1207046), the hydroxyl group could be protected with a different group, for instance, a silyl (B83357) ether like tert-butyldimethylsilyl (TBS). mdpi.com

This orthogonal pairing allows for selective chemical manipulation:

The Cbz group is stable to the conditions used to remove many other protecting groups but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). researchgate.netresearchgate.net

A Boc group (tert-butoxycarbonyl), another common amine protecting group, is removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), to which the Cbz group is generally stable.

A TBS ether , protecting the hydroxyl group, is stable to hydrogenolysis but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), conditions that leave the Cbz group intact. mdpi.com

This strategy enables chemists to unmask either the amine or the alcohol at will to perform further reactions, such as peptide coupling at the nitrogen or esterification at the oxygen. chim.it The ability to selectively remove one protecting group in the presence of others is crucial for improving the efficiency and versatility of synthetic pathways toward complex, multi-functionalized azepane targets. numberanalytics.comresearchgate.net

Table 2: Examples of Orthogonal Protecting Groups Relevant to Azepane Synthesis

| Protecting Group | Functional Group Protected | Typical Removal Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| Cbz (Carbobenzyloxy) | Amine | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl Ethers | researchgate.netresearchgate.net |

| Boc (tert-Butoxycarbonyl) | Amine | Mild Acid (e.g., TFA) | Cbz, Fmoc, Silyl Ethers | |

| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) | Cbz, Boc, Silyl Ethers | fiveable.me |

| TBS (tert-Butyldimethylsilyl) | Alcohol | Fluoride ion (e.g., TBAF) | Cbz, Boc, Fmoc | mdpi.com |

| Bn (Benzyl) | Alcohol, Amine | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl Ethers | organic-chemistry.org |

| Alloc (Allyloxycarbonyl) | Amine | Pd(0) catalyst | Cbz, Boc, Silyl Ethers | fiveable.mechim.it |

Stereochemical Control and Conformational Analysis of 4s N Cbz 4 Hydroxy Azepane

Chirality Induction and Maintenance during Synthesisbenchchem.comnih.gov

The synthesis of enantiomerically pure (4S)-N-Cbz-4-hydroxy-azepane is a critical challenge that requires precise control over stereochemistry. The establishment of the chiral center at the C4 position is typically achieved through asymmetric synthesis or chiral resolution.

Key strategies for inducing chirality include:

Asymmetric Catalysis : The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate the enantioselective introduction of the hydroxyl group onto the azepane precursor.

Chiral Pool Synthesis : Starting from inherently chiral materials, such as D-mannose, allows for the transfer of stereochemistry to the final azepane product. nih.gov One such method involves the addition of vinylmagnesium bromide to a D-mannose-derived aldehyde, which establishes the initial stereocenter. nih.gov

Enzymatic Resolution : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (4S)-enantiomer.

Osmium-Catalyzed Tethered Aminohydroxylation : This novel approach has been applied to the synthesis of heavily hydroxylated azepane iminosugars. It creates the new C-N bond with complete regio- and stereocontrol, which is crucial for building the desired stereochemistry. nih.gov

Once the (4S) stereocenter is established, maintaining its integrity throughout subsequent synthetic steps is paramount. This involves using reaction conditions that prevent epimerization or racemization. For instance, avoiding high temperatures and certain protic solvents can be critical. Post-synthesis enrichment techniques, such as crystallization-induced asymmetric transformation (CIAT) with chiral resolving agents like tartaric acid derivatives, can further enhance the enantiomeric purity.

Enantiomeric Purity Assessment Techniques in Intermediate and Final Product Analysisbenchchem.comnih.gov

Verifying the enantiomeric purity of this compound is essential. A variety of analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most prominent.

| Technique | Description | Application Notes |

| Chiral HPLC | This is the most widely used and reliable method for separating and quantifying enantiomers. jsmcentral.org It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. | Common CSPs include those based on polysaccharides, proteins (like α1-acid glycoprotein or AGP), and cyclodextrins. nih.govresearchgate.net Method development involves optimizing the mobile phase composition (e.g., buffer pH and organic modifier) to achieve baseline separation. nih.gov |

| Polarimetry | This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]D) is a characteristic physical property of an enantiomer. | While useful for confirming the presence of a single enantiomer, it is less accurate for determining the precise enantiomeric ratio in a mixture compared to HPLC. It is a required characterization to confirm stereochemistry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification. | This method is generally less sensitive than chiral HPLC and can be more complex to implement. |

| Mass Spectrometry (MS) | When coupled with a chiral separation technique like HPLC (LC-MS), it provides high sensitivity and structural confirmation. | High-resolution LC-MS is optimal for identifying the compound in complex mixtures. |

Conformational Dynamics of Seven-Membered Ringsnih.govacs.org

The seven-membered azepane ring is conformationally flexible, which is a defining characteristic of this heterocyclic system. mdpi.com Unlike the well-defined chair conformation of six-membered rings, azepanes and other cycloheptane analogues can adopt several low-energy conformations. The primary conformations include the chair, boat, twist-chair, and twist-boat forms.

There is a dynamic equilibrium between these conformations, with relatively low energy barriers for interconversion. For azepane and related heterocycles, high-level electronic structure calculations have shown that the twist-chair conformation is generally the most stable, lowest-energy state. nih.govacs.org The chair conformation is often associated with a transition state rather than a stable minimum. nih.govacs.org The presence of heteroatoms, like the nitrogen in azepane, can influence the relative energies of the various conformations. nih.govacs.org

Influence of the (4S)-Stereochemistry on Azepane Conformational Preferencebenchchem.comresearchgate.net

The specific stereochemistry at the C4 position, along with the bulky N-Cbz protecting group, significantly influences the conformational preference of the azepane ring. Substituents on the flexible seven-membered ring will preferentially occupy positions that minimize steric strain and unfavorable electronic interactions.

The (4S)-hydroxy group can adopt pseudo-axial or pseudo-equatorial orientations within the various ring conformations. The interplay between the N-Cbz group and the C4-hydroxy group dictates the most stable arrangement. In related substituted azepanone systems, X-ray crystallography has shown that substituents can adopt an axial orientation to minimize steric clashes. researchgate.net This suggests that the conformational equilibrium of this compound would be biased towards a conformation that best accommodates the steric bulk of the substituents. For example, a twist-chair conformation might be favored where the large N-Cbz group occupies a position with minimal steric hindrance, while the 4-hydroxy group settles into a pseudo-axial or pseudo-equatorial position that allows for potential intramolecular hydrogen bonding, further stabilizing a specific conformation. The stereochemistry is known to influence binding affinity to chiral targets, making conformational control a key aspect of its application in drug discovery.

Computational Modeling of Stereoisomeric and Conformational Landscapesbenchchem.comnih.gov

Computational chemistry provides powerful tools for investigating the complex conformational landscape of this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics are used to model the stereoisomers and predict their properties. nih.govacs.org

Applications of Computational Modeling:

Conformational Search : Algorithms are used to systematically explore the potential energy surface and identify all low-energy conformations (conformers). This allows for the determination of the global minimum energy structure. nih.gov

Energy Calculations : DFT calculations can accurately predict the relative stabilities of different conformations (e.g., twist-chair vs. twist-boat) and stereoisomers (e.g., 4S vs. 4R). acs.org

Geometric Optimization : These methods refine the three-dimensional structure of each conformer to its lowest energy state, providing precise bond lengths, bond angles, and dihedral angles. acs.org

Reaction Pathway Prediction : Computational modeling can predict the steric and electronic effects of substituents on reaction pathways, aiding in the design of stereoselective syntheses.

These computational studies are invaluable for rationalizing experimental observations, such as the outcomes of stereoselective reactions, and for predicting the preferred shape of the molecule when it interacts with biological targets. nih.gov

Chemical Transformations and Derivatization of 4s N Cbz 4 Hydroxy Azepane

Functionalization at the 4-Position Hydroxyl Group

The secondary hydroxyl group at the 4-position of (4S)-N-Cbz-4-hydroxy-azepane is a prime site for introducing a variety of functional groups, thereby modulating the molecule's physicochemical and biological properties.

Esterification and Etherification Reactions

Esterification and etherification reactions at the 4-hydroxyl position are fundamental transformations for creating derivatives with altered polarity and steric profiles.

Esterification: The hydroxyl group can be readily converted to an ester linkage using standard acylation methods. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), yields the corresponding ester. This approach allows for the introduction of a wide array of acyl groups, from simple alkyls to more complex moieties.

Etherification: The formation of an ether bond at the 4-position can be achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method provides access to a range of ether derivatives.

A study on hydroxyproline-derived polymers demonstrated the functionalization of a similar hydroxyl group with various pendant groups, which influenced the polymer's properties. pku.edu.cn This suggests that analogous modifications to this compound could yield derivatives with tailored characteristics.

Oxidation Reactions to Ketone or Carboxylic Acid Derivatives

Oxidation of the secondary alcohol in this compound offers a direct route to ketone and, subsequently, carboxylic acid derivatives, which are valuable intermediates for further synthetic elaborations.

Oxidation to Ketone: The hydroxyl group can be oxidized to a ketone, yielding (4S)-N-Cbz-azepan-4-one. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and milder, more selective methods like Swern or Dess-Martin periodinane oxidation. organic-chemistry.org The choice of oxidant is crucial to avoid over-oxidation or side reactions. A process for oxidizing a similar 4-hydroxy-proline derivative to a ketone is well-documented, often utilizing reagents like TEMPO in the presence of a co-oxidant. google.com

Oxidation to Carboxylic Acid Derivatives: While direct oxidation of the secondary alcohol to a carboxylic acid is not feasible without cleaving the ring, the intermediate ketone can serve as a precursor. For instance, a Baeyer-Villiger oxidation of the ketone could lead to a lactone, which upon hydrolysis would yield a dicarboxylic acid derivative. Alternatively, oxidative cleavage of the azepane ring itself, potentially starting from the ketone, could generate carboxylic acid functionalities. organic-chemistry.org

The following table summarizes common oxidation reactions applicable to the 4-hydroxyl group:

| Reaction | Reagent(s) | Product |

| Oxidation to Ketone | PCC, Swern Oxidation, Dess-Martin Periodinane | (4S)-N-Cbz-azepan-4-one |

| Baeyer-Villiger Oxidation | m-CPBA, Peracetic acid | Lactone derivative |

Nucleophilic Substitutions of Activated Hydroxyl Moieties

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. wikipedia.org This "activation" step opens up a plethora of possibilities for introducing diverse functionalities.

Common strategies for activating the hydroxyl group include its conversion to a sulfonate ester (e.g., tosylate, mesylate, or triflate) or a halide. The activated intermediate can then react with a wide range of nucleophiles. rsc.orgmdpi.com For example, reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can be further reduced to an amine. Similarly, cyanide can be introduced to form a nitrile, a versatile precursor to carboxylic acids and amines.

The stereochemistry of these substitution reactions is a critical consideration. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed with either inversion (SN2) or retention of configuration. wikipedia.org

Functionalization at the Azepane Ring Carbon Atoms (C2, C3, C5, C6, C7)

Beyond the 4-position, the carbon atoms of the azepane ring itself offer opportunities for functionalization, although this often requires more sophisticated synthetic strategies to achieve regioselectivity and stereocontrol.

Regioselective Functionalization Strategies

Achieving regioselective functionalization on the saturated azepane ring is a significant synthetic challenge. One approach involves the use of directing groups to guide a reaction to a specific position. For instance, a strategically placed functional group could direct a metal-catalyzed C-H activation to an adjacent carbon.

Another strategy involves the synthesis of azepane derivatives from precursors that already contain the desired functional groups. Ring-closing metathesis (RCM) has been employed to synthesize azepane scaffolds from appropriately substituted acyclic precursors, allowing for the introduction of functionality at various positions. beilstein-journals.orgresearchgate.net Furthermore, ring expansion reactions of smaller heterocyclic systems, such as piperidines, can provide a stereoselective and regioselective route to functionalized azepanes. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions at Stereodefined Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org While direct C-H activation and subsequent cross-coupling on the saturated azepane ring can be challenging, it is possible to introduce a leaving group (e.g., a halide or triflate) at a specific position, which can then participate in standard cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination. organic-chemistry.orgnih.govresearchgate.net

For example, if a stereodefined bromo or iodo group were introduced at a specific carbon of the azepane ring, it could be coupled with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), or amines (Buchwald-Hartwig). organic-chemistry.orgnih.govresearchgate.net The development of such strategies would significantly expand the chemical space accessible from the this compound scaffold.

The following table outlines some potential palladium-catalyzed cross-coupling reactions on a hypothetical halo-azepane derivative:

| Reaction | Coupling Partner | Product |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Aryl/Vinyl-substituted Azepane |

| Heck Coupling | Alkene | Alkenyl-substituted Azepane |

| Buchwald-Hartwig Amination | Amine | Amino-substituted Azepane |

Carbon-Carbon Bond Formation Methodologies

The formation of new carbon-carbon bonds on the azepane scaffold of this compound is a key strategy for generating structural diversity and accessing novel chemical entities. Methodologies can be conceptualized to occur either directly at a C-H bond or via functional group manipulation, such as the oxidation of the C4-hydroxyl group.

A plausible and widely applicable two-step approach to introduce carbon substituents at the C4 position involves the initial oxidation of the secondary alcohol to the corresponding ketone, benzyl (B1604629) 1-oxo-azepane-4-carboxylate. This transformation can be achieved using a variety of modern oxidation protocols. beilstein-journals.orgnih.govorganic-chemistry.org The resulting ketone serves as a versatile intermediate for subsequent carbon-carbon bond formation at the α-positions (C3 and C5) via its enolate.

More direct approaches involve the functionalization of C(sp³)–H bonds. Recent advances in photoredox catalysis have enabled the selective alkylation of C–H bonds that are alpha to a nitrogen atom. For instance, a triple catalytic protocol using an iridium photocatalyst, a nickel catalyst, and a radical initiator can achieve the cross-coupling of N-acyl cyclic amines, including azepanes, with alkyl bromides. princeton.edu This method offers a direct route to C2- or C7-alkylated azepane derivatives. princeton.edu Furthermore, palladium-catalyzed C(sp³)–H arylation has been demonstrated for N-Cbz-protected piperidines using a directing group, a strategy that could potentially be extended to the azepane system for regioselective arylation. acs.org

Table 1: Methodologies for Carbon-Carbon Bond Formation on the Azepane Ring

| Methodology | Description | Reagents & Conditions | Potential Product |

|---|

| Oxidation-Alkylation | A two-step sequence involving oxidation of the C4-OH to a ketone, followed by α-alkylation of the resulting enolate. | 1. Oxidation (e.g., IBX, DMP, or catalytic methods with O₂ or TBHP). beilstein-journals.orgnih.govrsc.org 2. Base (e.g., LDA) followed by an alkyl halide (R-X). | N-Cbz-α-alkyl-azepan-4-one | | Photoredox C-H Alkylation | Direct alkylation of a C-H bond alpha to the nitrogen via a triple catalytic cycle. princeton.edu | Ir photocatalyst, Ni(dmbpy)Br₂, alkyl bromide, K₂CO₃, blue LED light. princeton.edu | N-Cbz-2-alkyl-4-hydroxy-azepane | | Directed C-H Arylation | Palladium-catalyzed arylation of a C-H bond, guided by a directing group. acs.org | Pd(OAc)₂, aryl iodide, ligand (e.g., RuPhos), base. Requires prior installation of a directing group. acs.org | N-Cbz-4-hydroxy-azepane with an aryl substituent. |

This table presents potential synthetic strategies, some of which are based on analogous systems and may require optimization for this specific substrate.

Transformations Involving the Cbz-Protected Nitrogen

The carbobenzyloxy (Cbz) group is a robust protecting group for the azepane nitrogen, stable to a wide range of reaction conditions. However, its selective removal is crucial for the subsequent introduction of alternative functionalities at the nitrogen atom, which is a common strategy in the synthesis of bioactive molecules and pharmaceutical intermediates. researchgate.netacs.org

The removal of the Cbz group to unveil the secondary amine is a well-established transformation, with several reliable methods available.

Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis. pwr.edu.pl This reaction involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide, and generally proceeds in high yield under mild conditions.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation. researchgate.net In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, ammonium (B1175870) formate, or isopropanol, transfers hydrogen to the substrate in the presence of the palladium catalyst. researchgate.netresearchgate.net This technique is often more convenient for laboratory-scale synthesis.

Enzymatic Deprotection: For substrates sensitive to standard hydrogenation conditions (e.g., those containing other reducible functional groups), enzymatic methods offer a mild and highly selective alternative. Specific enzymes, known as N-Cbz-deprotecting enzymes, can hydrolyze the carbamate (B1207046) bond under neutral pH and ambient temperature, leaving other protecting groups and sensitive functionalities intact. google.com

Table 2: Selected Methodologies for Cbz Deprotection of this compound

| Method | Reagents & Catalyst | Solvent | Conditions | Byproducts |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 5-10% Pd/C | Methanol or Ethanol | Room Temperature, 1-16 h | Toluene, CO₂ |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol | Room Temp. to reflux | Toluene, CO₂, NH₃ |

| Transfer Hydrogenation | Isopropanol, Pd/C | Isopropanol | Microwave irradiation, 10-20 min | Toluene, CO₂, Acetone |

| Enzymatic Deprotection | N-CBZ-deprotecting enzyme | Phosphate buffer (pH ~7) | 28-45 °C, 24-72 h | Benzyl alcohol, CO₂ |

Table is compiled based on information from sources pwr.edu.plresearchgate.netgoogle.com.

Following the removal of the Cbz group, the resulting (4S)-4-hydroxy-azepane is a secondary amine that serves as a versatile nucleophile for the introduction of a wide array of substituents on the nitrogen atom. This functionalization is a key step in modifying the pharmacological or physicochemical properties of the azepane core.

N-Alkylation: The secondary amine can be alkylated using several standard procedures. Direct alkylation with alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base is a common approach, though it can sometimes lead to overalkylation. acs.org A more controlled and widely used method is reductive amination. This involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield the N-alkylated product. acs.org

N-Acylation: Acyl groups are readily introduced by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acidic byproduct. Amide bond formation with carboxylic acids is also efficiently achieved using standard peptide coupling reagents, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

N-Arylation: The introduction of aryl or heteroaryl substituents on the nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.net This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. researchgate.net

Table 3: Representative Methods for N-Substitution of (4S)-4-hydroxy-azepane

| Substitution Type | Reagent Class | Example Reagent | Conditions | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Acetonitrile | N-Methyl-4-hydroxy-azepane |

| N-Alkylation | Aldehyde/Ketone | Benzaldehyde | NaBH(OAc)₃, Dichloromethane | N-Benzyl-4-hydroxy-azepane |

| N-Acylation | Acyl Chloride | Acetyl chloride | Triethylamine, Dichloromethane | N-Acetyl-4-hydroxy-azepane |

| N-Acylation | Carboxylic Acid | Benzoic acid | HATU, DIPEA, DMF | N-Benzoyl-4-hydroxy-azepane |

| N-Arylation | Aryl Halide | Bromobenzene | Pd catalyst, ligand, base (e.g., NaOtBu) | N-Phenyl-4-hydroxy-azepane |

This table provides illustrative examples of common N-functionalization reactions.

Advanced Spectroscopic and Computational Characterization of 4s N Cbz 4 Hydroxy Azepane and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

A suite of spectroscopic methods is employed to provide a comprehensive characterization of (4S)-N-Cbz-4-hydroxy-azepane, confirming its molecular structure, the presence of key functional groups, its molecular weight, and its enantiomeric purity.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra confirms the presence and connectivity of all atoms in the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals for the carbobenzyloxy (Cbz) protecting group and the azepane ring. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the δ 7.3–7.5 ppm region. The benzylic protons (Cbz-CH₂) show a characteristic singlet at approximately δ 5.1 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) is observed as a multiplet, and the protons of the azepane ring appear as a series of complex multiplets in the aliphatic region. The hydroxyl proton itself often presents as a broad singlet that can exchange with D₂O.

¹³C NMR: The carbon spectrum corroborates the data from the ¹H NMR. It shows characteristic signals for the carbonyl carbon of the carbamate (B1207046) group (around δ 156 ppm), the aromatic carbons (δ 127-137 ppm), the benzylic carbon (around δ 67 ppm), and the carbons of the azepane ring, including the carbon attached to the hydroxyl group (around δ 70 ppm).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the signals of the protons and carbons in the complex azepane ring system. COSY experiments establish the coupling relationships between adjacent protons, while HSQC correlates each proton with its directly attached carbon atom, allowing for a complete and reliable assignment of the molecular structure.

Infrared (IR) spectroscopy is utilized to confirm the presence of the principal functional groups within the molecule. The spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the carbamate functional group gives rise to a strong, sharp peak typically found around 1680-1700 cm⁻¹. Other significant signals include the C-H stretching of the aromatic and aliphatic parts and the C-O stretching band. wiley-vch.derdd.edu.iq

Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental formula (C₁₄H₁₉NO₃). nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively verify the molecular formula. The expected monoisotopic mass is approximately 249.1365 g/mol . In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 250.1438. Fragmentation patterns observed in MS/MS analysis can provide further structural confirmation, often showing characteristic losses of the benzyl group (C₇H₇) or the entire benzyloxycarbonyl group.

As this compound is a chiral molecule, verifying its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. nih.gov The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wiley-vch.de By comparing the retention times of the sample with those of a racemic or reference standard, the enantiomeric excess (e.e.) can be accurately quantified. Common CSPs for separating such chiral alcohols and amines include those based on polysaccharide derivatives, like cellulose (B213188) or amylose, coated on a silica (B1680970) support (e.g., Daicel Chiralpak columns). wiley-vch.denih.gov The mobile phase is typically a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol). wiley-vch.de

Polarimetry is a classical technique used to confirm the stereochemical identity of a chiral compound by measuring its optical rotation. A solution of the enantiomerically pure compound rotates the plane of polarized light in a specific direction. The (4S)-enantiomer is expected to rotate light to the left (levorotatory, denoted by a negative sign) and would have a specific rotation, [α]D, that is equal in magnitude but opposite in sign to its (4R)-enantiomer. This measurement provides a crucial quality control check to ensure the correct enantiomer has been synthesized and isolated. wiley-vch.de

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable insights into the three-dimensional structure and conformational preferences of this compound. The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-chair forms.

Molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to:

Predict Conformational Preferences: Determine the relative energies of different ring conformations and the rotational barriers between them. This helps in understanding which shapes the molecule is most likely to adopt in solution.

Rationalize Spectroscopic Data: Correlate calculated parameters, such as NMR chemical shifts and coupling constants, with experimental data to support structural assignments.

Model Intermolecular Interactions: The positions of the hydroxyl group and the Cbz moiety are critical for directing non-covalent interactions like hydrogen bonding. Molecular docking studies can model how this molecule might fit into the active site of a target protein, which is essential for its application as a scaffold in drug design. researchgate.net Detailed computational analyses of related N-heterocycles have demonstrated the profound impact of ring conformation on reactivity and biological recognition. ethz.ch

By integrating these advanced analytical and computational methods, a complete and robust characterization of this compound is achieved, ensuring its quality and providing a deeper understanding of its chemical nature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, can elucidate key electronic properties that govern its reactivity. mdpi.com

Key Electronic Parameters from DFT Analysis:

| Parameter | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger gap suggests greater chemical stability. mdpi.com For this compound, the gap indicates its relative inertness or stability under certain conditions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for metabolic reactions or intermolecular interactions. |

| Dipole Moment (µtot) | A measure of the overall polarity of the molecule. | The value of the dipole moment influences the solubility of the compound in polar solvents and its ability to engage in dipole-dipole interactions. |

| First-Order Hyperpolarizability (βtot) | A measure of the non-linear optical (NLO) response of a molecule. | While not directly related to biological activity, it provides insight into the electronic distribution and polarizability of the molecule. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

The seven-membered azepane ring is highly flexible, capable of adopting multiple low-energy conformations, which can be challenging to study experimentally. researchgate.net Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules, providing detailed information on conformational preferences and flexibility. researchgate.net

MD simulations of N-Cbz-protected amino acids and other cyclic systems have demonstrated their utility in understanding how these molecules behave in solution. researchgate.net For this compound, MD simulations can reveal:

Dominant Ring Conformations: The azepane ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations can predict the most stable conformations and the energy barriers between them. researchgate.netcdnsciencepub.com

Influence of Substituents: The N-Cbz and 4-hydroxy groups can significantly influence the conformational equilibrium of the azepane ring through steric and electronic effects. rsc.org For example, a single fluorine atom has been shown to bias the azepane ring to one major conformation. rsc.org

Solvent Effects: MD simulations can model the interactions between the solute and solvent molecules, predicting how the solvent environment affects conformational preferences and hydrogen bonding patterns. researchgate.net The ability of the hydroxyl group and the carbamate carbonyl to act as hydrogen bond donors and acceptors is crucial in aqueous environments. acs.org

Table of Common Azepane Ring Conformations:

| Conformation | Description |

| Chair | A relatively stable, low-energy conformation. |

| Boat | Another common conformation, often involved in interconversion pathways. cdnsciencepub.com |

| Twist-Boat | An intermediate conformation between the chair and boat forms. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity. ej-chem.org For derivatives of this compound, QSAR models can be developed to predict their potency for a specific biological target. nih.govtandfonline.com

The process typically involves:

Data Set Collection: A series of azepane derivatives with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., topological, thermodynamic, electronic) are calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression or genetic algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using techniques like cross-validation and external test sets. nih.gov

For carbamate-containing compounds, QSAR studies have successfully identified key structural features that influence their biological activity. nih.govresearchgate.net These studies can reveal the importance of specific substituents and their positions on the azepane ring for enhancing potency. nih.gov For instance, a QSAR model might indicate that electron-withdrawing groups at a particular position increase activity, guiding the synthesis of new, more effective derivatives.

Example of Descriptors Used in QSAR for Azepane Derivatives:

| Descriptor Class | Example Descriptors | Relevance |

| Topological | Wiener Index, Randic Index | Describe the size, shape, and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relate to the molecule's electronic properties and reactivity. nih.gov |

| Steric | Molar Refractivity, van der Waals volume | Pertain to the size and shape of the molecule and its ability to fit into a binding site. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which affects its membrane permeability and distribution. |

Computational Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This method is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design. nih.gov For this compound and its derivatives, docking studies can provide valuable insights into their potential as inhibitors of various biological targets. neliti.comacs.org

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared, which may involve adding hydrogen atoms and assigning charges. neliti.com

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., Cdocker energy, ΔG). neliti.com The best-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Docking studies on azepane derivatives have been used to identify potential inhibitors for various targets, including neuraminidase and protein kinases. neliti.comacs.org In the context of this compound, the hydroxy group and the carbonyl oxygen of the Cbz group are likely to participate in hydrogen bonding with amino acid residues in the active site, while the phenyl ring of the Cbz group can engage in hydrophobic or pi-stacking interactions. mdpi.com These interactions are crucial for stabilizing the ligand-protein complex and determining the compound's inhibitory potency.

Table of Potential Intermolecular Interactions in Docking:

| Interaction Type | Involving Groups on this compound |

| Hydrogen Bonding | 4-hydroxy group (donor/acceptor), Cbz carbonyl oxygen (acceptor), Cbz NH group (donor) |

| Hydrophobic Interactions | Azepane ring methylene (B1212753) groups, Phenyl ring of Cbz group |

| Pi-Stacking | Phenyl ring of Cbz group with aromatic residues (e.g., Phenylalanine, Tyrosine) |

| van der Waals Forces | All atoms of the molecule |

Role As a Chiral Building Block in the Synthesis of Complex Molecular Architectures

Synthesis of Chiral Azepane-Based Iminocyclitols and Aminocyclitols

(4S)-N-Cbz-4-hydroxy-azepane is a strategic starting material for the synthesis of polyhydroxylated azepanes, also known as azepane-based iminocyclitols or iminosugars. These compounds are analogues of carbohydrates where the endocyclic oxygen is replaced by a nitrogen atom, and they are potent inhibitors of glycosidases and glycosyltransferases. nih.gov The synthesis of seven-membered iminocyclitols is less common than their five- and six-membered counterparts but is of growing interest due to their potential for improved bioavailability and enzyme selectivity. nih.gov

A key challenge in synthesizing these molecules is the stereocontrolled installation of multiple hydroxyl groups and the formation of the seven-membered ring. nih.gov Synthetic strategies often rely on precursors derived from the chiral pool, such as D-mannose, to establish the initial stereocenters. A novel approach involves an osmium-catalyzed tethered aminohydroxylation reaction to form a key C-N bond with complete regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination is then used to form the azepane ring. nih.gov While this specific example starts from a sugar, a chiral precursor like this compound provides an alternative entry point, with the existing hydroxyl group serving as a handle for further stereoselective functionalization to build up the required array of hydroxyl groups characteristic of iminocyclitols.

Table 1: Key Synthetic Strategies for Polyhydroxyazepanes

| Strategy | Key Reaction | Precursor Type | Reference |

|---|---|---|---|

| Tethered Aminohydroxylation | Osmium-catalyzed aminohydroxylation, Intramolecular Reductive Amination | Sugar-derived allylic alcohols | nih.gov |

| Nucleophilic Ring Opening | Ring opening of a cyclic sulfate (B86663) by a nitrogen nucleophile | D-glucose derivative | nih.gov |

Applications in Peptidomimetic Design and Synthesis of Conformationally Constrained Peptides

Peptidomimetics are molecules designed to mimic natural peptides, often with improved properties such as enhanced stability against proteolytic degradation, higher bioavailability, and better receptor selectivity. nih.gov A common strategy in peptidomimetic design is to introduce conformational constraints into the peptide backbone to lock it into a bioactive conformation. The azepane scaffold is an excellent tool for this purpose. researchgate.net

Incorporating cyclic amino acids, such as those derived from this compound, into a peptide sequence reduces its conformational flexibility. researchgate.net The seven-membered ring of the azepane can be used to create constrained dipeptide mimics or replace specific amino acid residues to induce specific secondary structures, like turns or helices. chemrxiv.orgresearchgate.net For example, the synthesis of azepinone-constrained amino acids has been shown to produce versatile building blocks for developing novel peptide-based pharmacological agents. researchgate.net The defined stereochemistry of the chiral center in this compound is crucial, as the stereochemistry of the peptidomimetic can significantly influence its binding affinity to chiral biological targets.

Researchers have successfully synthesized enantiopure 7-substituted azepane-2-carboxylic acids as templates for conformationally constrained peptidomimetics, demonstrating the utility of this scaffold. researchgate.net These constrained structures have been incorporated into biologically active sequences, such as RGD (Arg-Gly-Asp) pentapeptide analogs, leading to potent inhibitors of integrins. researchgate.net

Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

The azepane ring is a core structural feature in a variety of medicinally important natural products. researchgate.net Notable examples include the protein kinase inhibitor balanol (B57124) and the bengamides. The "chiron" approach to total synthesis relies on using readily available, enantiomerically pure compounds (chiral synthons) as starting materials to construct complex target molecules. semanticscholar.org this compound is an ideal chiron for the synthesis of azepane-containing natural products.

Its pre-defined stereocenter at C4 can be used to direct the stereochemical outcome of subsequent reactions, ensuring the final natural product is synthesized with the correct absolute stereochemistry. The hydroxyl group provides a reactive site for further elaboration of the molecule, while the Cbz-protected nitrogen allows for selective reactions at other parts of the scaffold. The synthesis of such natural products often involves complex, multi-step sequences where the conformational properties and reactivity of the azepane ring must be carefully managed. researchgate.net The use of a pre-formed, correctly functionalized chiral azepane building block can significantly streamline the synthetic route, avoiding the need for challenging asymmetric cyclization or resolution steps late in the synthesis.

Scaffold for the Development of Inhibitors for Specific Biological Targets

The azepane motif is considered a "privileged scaffold" in medicinal chemistry, as it is frequently found in compounds that bind to a range of biological targets with high affinity. researchgate.net this compound serves as a versatile chiral scaffold for the development of targeted inhibitors. By modifying the hydroxyl group and the nitrogen atom, libraries of diverse azepane derivatives can be generated for screening against various enzymes and receptors.

For instance, research has shown that N-benzylated bicyclic azepanes can act as potent inhibitors of monoamine transporters, such as the norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, as well as sigma-1 receptors (σ-1R). nih.gov The structure-activity relationship of these compounds can be finely tuned, for example, by halogenation of the benzyl (B1604629) group, indicating the scaffold is highly adaptable for optimizing inhibitor potency and selectivity. nih.gov

Furthermore, the chiral hydroxyl group of the parent compound can be used to couple amino acid residues via amide bond formation, making it a precursor for protease inhibitors. The inherent chirality of the scaffold is critical, as it can lead to significant differences in binding affinity and pharmacological effects between enantiomers when interacting with chiral targets like kinases or G-protein coupled receptors (GPCRs).

Table 2: Azepane-Based Scaffolds and Their Biological Targets

| Azepane Scaffold Type | Biological Target(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| N-Benzylated Bicyclic Azepane | Monoamine Transporters (NET, DAT), σ-1R | Neuropsychiatric Disorders | nih.gov |

| Azepane-Amino Acid Conjugates | Proteases | Various (e.g., antiviral, anticancer) |

Integration into Diverse Heterocyclic Systems and Fused Ring Structures